N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is an intricate chemical compound that holds significance in various scientific fields, particularly in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves several key steps:
Initial formation of the pyrrolopyridine core through cyclization reactions involving appropriate precursors.
Functionalization of the core to introduce the 5,7-dioxo groups.
Introduction of the ethyl chain with appropriate protection and deprotection strategies.
Coupling of the pyrrolopyridine derivative with the pyrazole moiety through amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would leverage continuous flow chemistry techniques and automated systems to ensure precision and reproducibility. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the activity of the compound.
Substitution: Various nucleophiles can be introduced to the compound through substitution reactions, allowing for the modification of specific sites.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines, thiols.
Major Products: Depending on the reaction conditions and reagents, the products can range from oxidized derivatives to fully substituted analogs with varying pharmacological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Its derivatives are studied for their interactions with biological macromolecules, shedding light on the compound's bioactivity and potential as a lead compound in drug discovery.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: Beyond pharmaceuticals, the compound can be utilized in the development of materials with specialized properties, such as advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, likely involving binding to receptors or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The detailed pathways and molecular targets depend on the specific application and the modifications made to the base structure.
Comparison with Similar Compounds
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide.
N-(2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Uniqueness: The uniqueness of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific structural features that confer distinct biological activity. These features can result in different pharmacokinetics, binding affinities, and biological effects compared to similar compounds.
This detailed breakdown encapsulates the multifaceted nature of this compound, highlighting its importance and potential across various scientific disciplines.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-16(12-23-25(13)14-6-3-2-4-7-14)18(26)22-10-11-24-19(27)15-8-5-9-21-17(15)20(24)28/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSPBBYEZYXRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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